molecular formula C17H14N4O3 B2762557 N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-87-0

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No.: B2762557
CAS No.: 321570-87-0
M. Wt: 322.324
InChI Key: MCCHURHSWUEPDH-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a nitro group, a pyrazole ring, and a carboxamide group, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylphenyl benzene to introduce the nitro group. This is followed by the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The final step involves the coupling of the pyrazole derivative with a carboxamide precursor under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride or iron powder in acidic conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Comparison with Similar Compounds

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-3-nitrobenzenecarboxamide: Lacks the pyrazole ring, which may reduce its binding affinity and specificity.

    N-(4-methylphenyl)-4-(1H-pyrazol-1-yl)benzenecarboxamide: Lacks the nitro group, potentially altering its reactivity and biological activity.

The presence of both the nitro group and the pyrazole ring in this compound makes it unique, providing a balance of reactivity and specificity that is valuable in various research applications.

This detailed overview highlights the significance of this compound in scientific research, emphasizing its synthetic methods, chemical reactivity, applications, and unique properties compared to similar compounds

Properties

IUPAC Name

N-(4-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-3-6-14(7-4-12)19-17(22)13-5-8-15(16(11-13)21(23)24)20-10-2-9-18-20/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCHURHSWUEPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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